

Tovorafenib (DAY101) In Vitro Assay Protocols for Cancer Cell Lines

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Compound of Interest		
	2,6-Dichloro-N-(2-	
Compound Name:	(cyclopropanecarboxamido)pyridin	
	-4-yl)benzamide	
Cat. No.:	B2651230	Get Quote

Application Note & Protocols

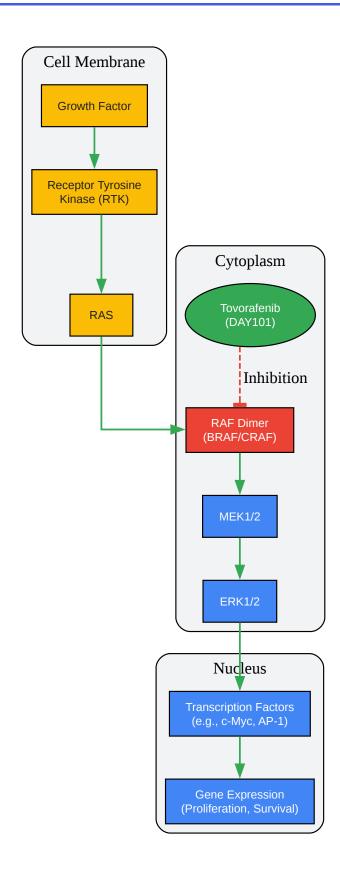
Audience: Researchers, scientists, and drug development professionals.

Abstract: Tovorafenib (DAY101) is a selective, central nervous system-penetrant, type II pan-RAF kinase inhibitor that targets both monomeric and dimeric forms of RAF kinases within the MAPK/ERK signaling pathway.[1][2] It has shown significant clinical activity in pediatric low-grade glioma (pLGG) harboring BRAF fusions or V600E mutations.[3][4] This document provides detailed protocols for in vitro assays to evaluate the cellular activity of Tovorafenib in relevant cancer cell lines. The provided methodologies for cell viability and target modulation assays are essential for preclinical assessment of this compound.

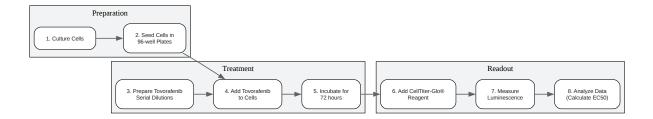
Tovorafenib (DAY101) Signaling Pathway

Tovorafenib is a type II RAF inhibitor designed to target the mitogen-activated protein kinase (MAPK) signaling pathway.[4] Dysregulation of this pathway, often through activating mutations or fusions in BRAF, is a key driver in many cancers.[2] Tovorafenib inhibits both BRAF monomers and dimers, including the common KIAA1549::BRAF fusion found in pediatric low-grade gliomas.[1][3] Unlike type I BRAF inhibitors, Tovorafenib does not cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF.[1]









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References

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